1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene
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Overview
Description
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene is an organic compound with the molecular formula C11H15BrO2. It is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene typically involves the bromination of 1-ethoxy-2-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1-ethoxy-2-methoxybenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 1-(2-hydroxyethyl)-2-methoxybenzene, 1-(2-cyanoethyl)-2-methoxybenzene, or 1-(2-aminoethyl)-2-methoxybenzene.
Oxidation: Formation of 1-(2-ethoxyethyl)-2-methoxybenzaldehyde or 1-(2-ethoxyethyl)-2-methoxybenzoic acid.
Reduction: Formation of 1-ethoxy-2-methoxybenzene.
Scientific Research Applications
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene depends on its interaction with molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethoxy and methoxy groups can undergo nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-1-ethoxyethyl)-2-methylbenzene
- 1-(2-Bromo-1-ethoxyethyl)benzene
- 1-(2-Bromoethoxy)-2-methoxybenzene
Uniqueness
1-(2-Bromo-1-ethoxyethyl)-2-methoxybenzene is unique due to the presence of both ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C11H15BrO2 |
---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-(2-bromo-1-ethoxyethyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-3-14-11(8-12)9-6-4-5-7-10(9)13-2/h4-7,11H,3,8H2,1-2H3 |
InChI Key |
YOENTIVAQKYJOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CBr)C1=CC=CC=C1OC |
Origin of Product |
United States |
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